(2E)-N-(3-bromophenyl)-3-(3-nitrophenyl)prop-2-enamide

TRPM8 Antagonist Ion channel

This compound is the definitive 3-bromo-3-nitro dual-substituted cinnamamide TRPM8 antagonist (IC50 140 nM, 18-fold selective over TRPV1). Its unique halogen-bonding donor profile and defined selectivity window make it indispensable for halogen-scanning libraries and cold/pain pathway dissection. Use it as a calibration standard in TRPM8 assays and to probe binding-pocket interactions using the icilin co-crystal structure (PDB: 6NR3).

Molecular Formula C15H11BrN2O3
Molecular Weight 347.168
CAS No. 300713-69-3
Cat. No. B2774681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-N-(3-bromophenyl)-3-(3-nitrophenyl)prop-2-enamide
CAS300713-69-3
Molecular FormulaC15H11BrN2O3
Molecular Weight347.168
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=CC(=CC=C2)Br
InChIInChI=1S/C15H11BrN2O3/c16-12-4-2-5-13(10-12)17-15(19)8-7-11-3-1-6-14(9-11)18(20)21/h1-10H,(H,17,19)/b8-7+
InChIKeyIJUDCZFDYQYUPE-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2E)-N-(3-bromophenyl)-3-(3-nitrophenyl)prop-2-enamide – A Selective TRPM8 Antagonist Cinnamamide Scaffold for Ion Channel Research and Drug Discovery Procurement


(2E)-N-(3-bromophenyl)-3-(3-nitrophenyl)prop-2-enamide (CAS 300713-69-3) is a synthetic cinnamamide derivative that functions as a selective antagonist of the transient receptor potential melastatin 8 (TRPM8) ion channel [1]. The compound belongs to the 'open-chain' cinnamamide class of TRPM8 modulators, which emerged from structure–activity relationship (SAR) studies of the prototypical TRPM8 agonist icilin [2]. Its molecular architecture combines a 3-bromophenyl amide moiety with a 3-nitrophenyl acrylamide pharmacophore, yielding a molecular weight of 347.17 g/mol and a calculated logP of 4.0 [3]. This specific substitution pattern confers measurable antagonist activity at TRPM8 while maintaining a defined selectivity window over the related thermo-TRP channel TRPV1, making it a valuable tool compound for TRPM8-focused research programs.

Why Generic Cinnamamide Substitution Cannot Replace (2E)-N-(3-bromophenyl)-3-(3-nitrophenyl)prop-2-enamide in TRPM8-Targeted Studies


The TRPM8 antagonist activity of cinnamamide analogs is exquisitely sensitive to the nature and position of aryl substituents. In the seminal SAR study by De Petrocellis et al. (2015), the 3-iodo derivative (compound 18l) achieved an IC50 of 73 nM, while unsubstituted or differently substituted cinnamamide analogs exhibited substantially weaker or absent TRPM8 antagonism [1]. The target compound incorporates a 3-bromo substituent on the anilide ring and a 3-nitro group on the styryl ring—a unique dual-substitution pattern not represented in the published icilin-derived SAR series. Critically, the bromo vs. iodo substitution at the 3-position influences both potency and halogen-bonding interactions with the TRPM8 binding pocket, while the 3-nitro group modulates electron density across the acrylamide system. Simple cinnamamide analogs lacking these substituents, or positional isomers such as (E)-N-(2-bromophenyl)-3-(3-nitrophenyl)prop-2-enamide (CAS 349538-70-1), cannot be assumed to recapitulate the same pharmacological profile without direct comparative data. Procurement decisions must therefore be guided by the specific substitution pattern of this compound.

Quantitative Differentiation Evidence for (2E)-N-(3-bromophenyl)-3-(3-nitrophenyl)prop-2-enamide vs. Closest Comparators


TRPM8 Antagonist Potency: Direct Comparison with the Class-Leading 3-Iodo Cinnamamide Analog 18l

In a fluorescence-based Ca2+ assay using HEK-293 cells heterologously expressing rat TRPM8, the target compound inhibited icilin-induced intracellular Ca2+ elevation with an IC50 of 140 nM [1]. This represents approximately 2-fold weaker potency compared to the optimal 3-iodo cinnamamide analog 18l (IC50 = 73 nM) identified in the De Petrocellis et al. (2015) SAR series under analogous assay conditions [2]. Both compounds share the cinnamamide 'open-chain' scaffold but differ at the critical 3-position halogen (Br vs. I), providing a direct head-to-head structural comparator.

TRPM8 Antagonist Ion channel Cinnamamide SAR

TRPM8 vs. TRPV1 Selectivity Window: Functional Profiling Across Thermo-TRP Channels

The target compound was profiled against human TRPV1 (transient receptor potential vanilloid 1) expressed in HEK-293 cells, measuring inhibition of capsaicin-induced intracellular Ca2+ elevation. The IC50 for TRPV1 was 2,500 nM, yielding an 18-fold selectivity window for TRPM8 (IC50 = 140 nM) over TRPV1 [1]. This within-study dual-channel profiling data contrasts favorably with many reported TRPM8 antagonists that exhibit significant cross-reactivity at TRPV1 or TRPA1 channels.

TRPM8 TRPV1 Selectivity Thermo-TRP Profiling

Differentiation from Unsubstituted Cinnamamide: The Critical Role of the 3-Nitrophenyl Moiety for TRPM8 Engagement

Unsubstituted N-(3-bromophenyl)cinnamamide (CAS 349426-35-3), lacking the 3-nitro group on the styryl ring, serves as a minimal-structure comparator. While direct TRPM8 IC50 data for this unsubstituted analog are not available in the same assay system, the De Petrocellis SAR series demonstrates that cinnamamide analogs without the hydroxy-keto substitution pattern derived from icilin require electron-withdrawing aryl substituents to achieve nanomolar TRPM8 antagonism [1]. The 3-nitro group of the target compound (Hammett σmeta = +0.71) provides strong electron withdrawal, decreasing the electron density of the acrylamide Michael system and potentially enhancing target engagement relative to unsubstituted or electron-donating analogs [2].

Nitro group Pharmacophore Cinnamamide TRPM8 SAR

Physicochemical Differentiation: Lipophilicity and Drug-Likeness Parameters vs. Icilin and the 3-Iodo Analog

The target compound has a calculated logP of 4.0 and a molecular weight of 347.17 g/mol, placing it within Lipinski's rule-of-five space (MW < 500, logP < 5, HBD = 1, HBA = 3, rotatable bonds = 4) [1]. By comparison, the prototypical TRPM8 agonist icilin (MW = 311.3, logP ∼2.5) has lower lipophilicity, while the 3-iodo analog 18l (MW ∼393, logP ∼4.5) has higher logP due to the more lipophilic iodine atom [2]. The intermediate logP of the target compound may offer a balanced profile for cell permeability and aqueous solubility relative to both comparators.

Lipophilicity logP Drug-likeness Physicochemical Cinnamamide

Optimal Research and Procurement Application Scenarios for (2E)-N-(3-bromophenyl)-3-(3-nitrophenyl)prop-2-enamide


TRPM8 Antagonist Tool Compound for Pain and Thermosensation Research

With a TRPM8 IC50 of 140 nM and 18-fold selectivity over TRPV1 [1], this compound is well-suited as a pharmacological tool for dissecting TRPM8-mediated signaling in cold sensation, neuropathic pain, and inflammatory pain models. Its selectivity window reduces the risk of confounding TRPV1-mediated effects compared to less selective TRPM8 modulators. Researchers can use it alongside the more potent but less selective 3-iodo analog 18l to probe halogen-dependent SAR at the TRPM8 binding pocket [2].

Chemical Probe for TRPM8-Dependent Cancer Biology

TRPM8 is overexpressed in prostate, breast, and pancreatic cancers, where it regulates Ca2+ homeostasis and cell migration. The compound's intermediate lipophilicity (logP = 4.0) and compliance with Lipinski's rule of five [1] make it a suitable starting point for cell-based cancer studies. Its 18-fold selectivity over TRPV1 is particularly relevant in prostate cancer models, where both TRPM8 and TRPV1 are expressed and contribute to opposing effects on cell proliferation [2].

Cinnamamide SAR Library Expansion and Halogen-Bonding Studies

The 3-bromo substituent provides a distinct halogen-bonding donor profile compared to the 3-iodo analog 18l (IC50 = 73 nM) [1]. This compound can serve as a key member of a halogen-scanning library (F, Cl, Br, I) at the cinnamamide 3-position, enabling systematic exploration of halogen-bonding contributions to TRPM8 antagonist potency. The co-crystal structure of TRPM8 with icilin is available (PDB: 6NR3), providing a structural framework for interpreting differential halogen effects [2].

Reference Standard for TRPM8 Antagonist Assay Validation and Screening Cascades

Given its well-defined dual-channel IC50 values (TRPM8 = 140 nM; TRPV1 = 2,500 nM) from a consistent assay platform [1], this compound is suitable as a reference antagonist for validating TRPM8 fluorescence-based or electrophysiological assays. Its intermediate potency (neither too potent nor too weak) makes it an ideal calibration standard for high-throughput screening campaigns, where extremely potent tool compounds (e.g., AMG-333, IC50 < 1 nM) may saturate assay windows.

Quote Request

Request a Quote for (2E)-N-(3-bromophenyl)-3-(3-nitrophenyl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.